

High-Purity Tin(II) Methoxide: Analytical Standards & Precursor Comparison Guide

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Compound of Interest

Compound Name: Dimethoxytin

CAS No.: 14794-99-1

Cat. No.: B085004

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Executive Summary

Context: High-purity Tin(II) methoxide (

) is a critical precursor for depositing Tin Oxide (

) and Zinc Tin Oxide (ZTO) thin films via Atomic Layer Deposition (ALD) and sol-gel processes.

Its performance is defined by its ability to deliver Tin without introducing detrimental contaminants like halides (Cl^-) or nitrogen residues, which degrade semiconductor carrier mobility and optical transparency.

Purpose: This guide establishes analytical benchmarks for validating

purity. It compares the material against common alternatives (

, TDMASn) and provides actionable protocols for elemental analysis, ensuring researchers meet the stringent requirements of semiconductor and pharmaceutical synthesis applications.

Comparative Analysis: $\text{Sn}(\text{OMe})_2$ vs. Alternatives

Selecting the correct Tin precursor is a trade-off between reactivity, stability, and impurity profiles. The following table contrasts

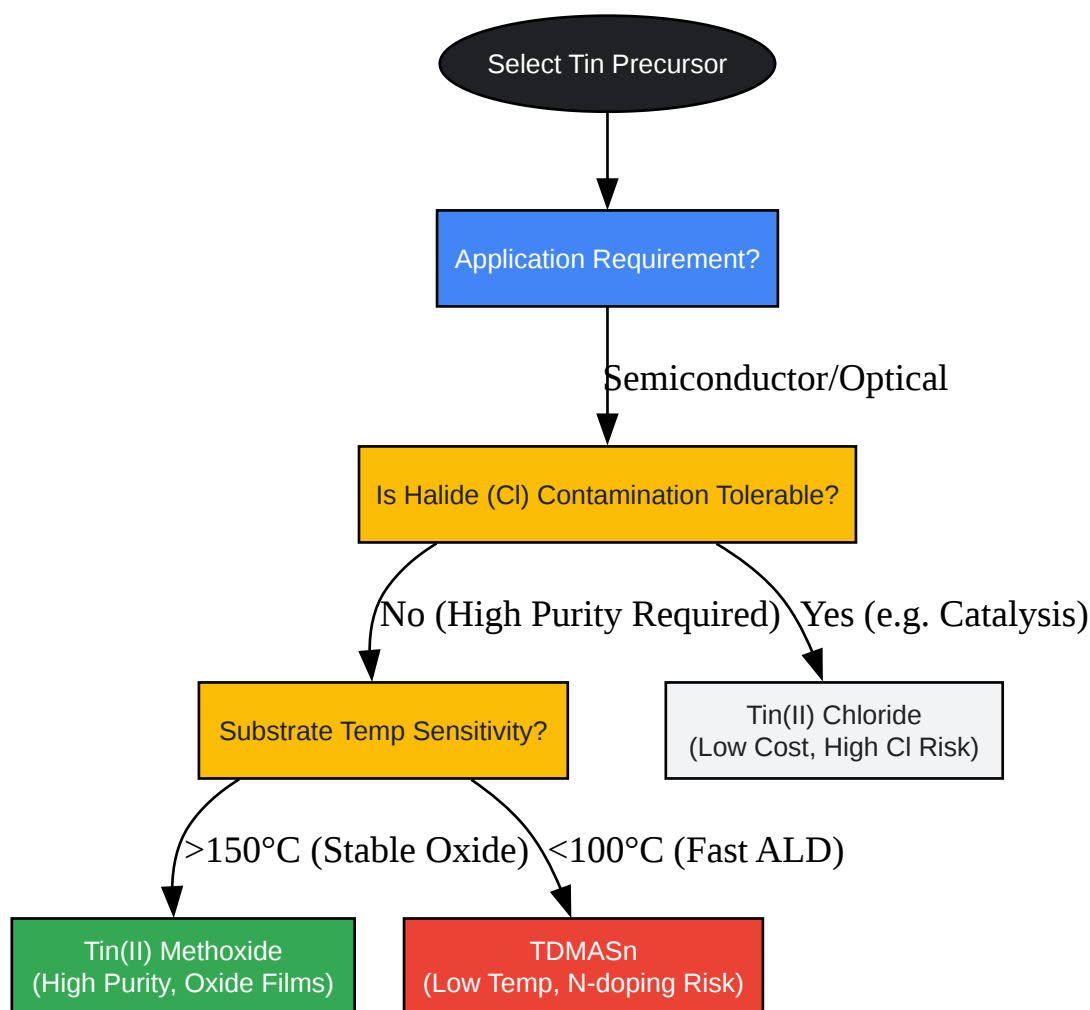
with its primary competitors.

Table 1: Precursor Performance Profile

Feature	Tin(II) Methoxide ()	Tin(II) Chloride ()	TDMASn (Tetrakis(dimethylamino)tin)
Primary Application	High-purity ALD/CVD, Sol-gel	Low-cost Sol-gel, Catalysis	Low-temp ALD
Impurity Risk	Low. (Mainly Carbon if incomplete burn-off)	High. (Chloride residues)	Medium. (Nitrogen/Carbon incorporation)
Corrosivity	Non-corrosive byproducts (Methanol)	Corrosive (HCl gas generation)	Non-corrosive (Amines)
Electrical Impact	Neutral. Ideal for high-mobility TFTs.	Negative. Cl ⁻ acts as a scattering center.	Variable. N-doping can alter bandgap.
Stability	Moisture Sensitive (Rapid Hydrolysis)	Hygroscopic (Forms hydrates)	Moisture & Air Sensitive

Decision Logic for Precursor Selection

The following diagram illustrates the decision pathway for selecting a Tin precursor based on application constraints and impurity tolerance.



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Figure 1: Decision tree for selecting Tin precursors based on impurity tolerance and thermal budget.

Elemental Analysis Standards

To qualify "High-Purity"

(typically >99.9% trace metal basis), the following specifications must be met. These standards align with semiconductor grade requirements (SEMI) and pharmaceutical elemental impurity guidelines (ICH Q3D) where applicable.

Assay and Stoichiometry

- Theoretical Tin Content: 65.66% (based on MW 180.78 g/mol).

- Acceptance Criteria: 64.5% – 66.5% (w/w).
- Method: Iodometric Titration (Redox) is preferred over ICP for macro-assay due to higher precision (<0.2% RSD).

Trace Impurity Limits

Trace metals can act as deep-level traps in semiconductors. Chlorides are corrosive and cause device failure.

Impurity	Limit (High Purity)	Limit (Ultra-High Purity)	Analytical Method	Impact
Chloride (Cl)	< 50 ppm	< 10 ppm	Ion Chromatography (IC)	Corrosive; reduces film adhesion.
Sodium (Na)	< 5 ppm	< 1 ppm	ICP-MS	Mobile ion; causes threshold voltage shift.
Iron (Fe)	< 5 ppm	< 1 ppm	ICP-MS	Deep-level trap; reduces carrier lifetime.
Potassium (K)	< 5 ppm	< 1 ppm	ICP-MS	Mobile ion contamination.
Lead (Pb)	< 5 ppm	< 0.5 ppm	ICP-MS	Toxicity (ICH Q3D Class 1); regulatory compliance.

Experimental Protocols

Sample Preparation: The Hydrolysis Challenge

Critical Insight:

hydrolyzes instantly upon contact with moisture to form insoluble Tin(II) Oxide (

) or Tin(IV) Oxide (

). Once formed, these oxides are extremely difficult to dissolve, leading to low recovery rates in analysis.

- Solution: Prevent hydrolysis before acid digestion. All weighing must occur in an inert atmosphere (Glovebox, or Ar).

Trace Metal Analysis Workflow (ICP-MS)

This protocol utilizes a closed-vessel microwave digestion system to ensure complete mineralization without volatile loss of Tin chlorides.

Reagents:

- Nitric Acid (), Trace Metal Grade.
- Hydrochloric Acid (), Trace Metal Grade (Required to stabilize Sn in solution).
- Hydrofluoric Acid (), Trace amount (Optional, aids in breaking Sn-O bonds if partial hydrolysis occurred).

Step-by-Step Protocol:

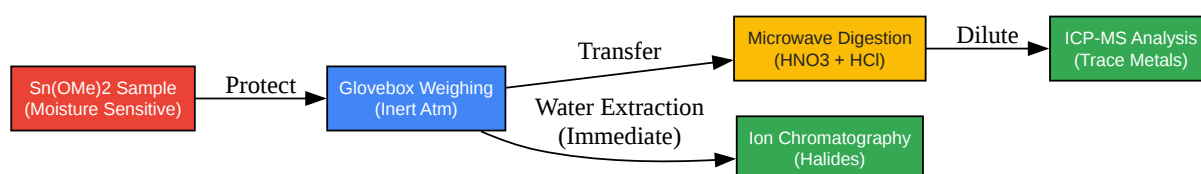
- Sampling: In a glovebox, weigh 0.1g of directly into a PTFE microwave digestion vessel. Seal the vessel inside the glovebox if possible, or cover tightly before transfer.
- Digestion: Add 6 mL

and 2 mL

. (Note: The addition of HCl complexes Tin as
, preventing precipitation).

- Microwave Cycle: Ramp to 180°C over 15 mins; Hold at 180°C for 20 mins.
- Dilution: Dilute to 50 mL with Deionized Water (18.2 MΩ). Final acid matrix should be ~10-15%.
- Analysis: Analyze via ICP-MS using
as the internal standard reference or matrix matching.

Analytical Workflow Diagram



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Figure 2: Integrated workflow for trace metal and halide analysis of Tin(II) Methoxide.

Scientific Grounding & Validation

- Matrix Effects: Tin ionizes easily but can suppress signals of lighter elements in ICP-MS. It is crucial to use Internal Standards (e.g., Indium or Rhodium) to correct for signal drift.
- Regulatory Relevance: While primarily a materials science precursor, the analysis of Tin compounds often borrows from ICH Q3D guidelines for elemental impurities, particularly when used as catalysts in pharmaceutical synthesis. The limit for Tin (oral) is relatively high (6000 μ g/day), but impurities within the Tin source (like Pb, Cd, As) must be strictly controlled.

References

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